molecular formula C10H4N2O4 B8771054 8-nitro-4-oxo-4H-chromene-2-carbonitrile CAS No. 141283-41-2

8-nitro-4-oxo-4H-chromene-2-carbonitrile

Cat. No.: B8771054
CAS No.: 141283-41-2
M. Wt: 216.15 g/mol
InChI Key: SSTFSEGDQONGMR-UHFFFAOYSA-N
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Description

8-nitro-4-oxo-4H-chromene-2-carbonitrile is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-4-oxo-4H-chromene-2-carbonitrile typically involves the nitration of 4-oxo-4H-1-benzopyran-2-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

8-nitro-4-oxo-4H-chromene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Cyclization: Base catalysts like sodium ethoxide, solvents like ethanol.

Major Products Formed

Scientific Research Applications

8-nitro-4-oxo-4H-chromene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-nitro-4-oxo-4H-chromene-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-nitro-4-oxo-4H-chromene-2-carbonitrile is unique due to its combination of a nitro group and a carbonitrile group on the benzopyran scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

141283-41-2

Molecular Formula

C10H4N2O4

Molecular Weight

216.15 g/mol

IUPAC Name

8-nitro-4-oxochromene-2-carbonitrile

InChI

InChI=1S/C10H4N2O4/c11-5-6-4-9(13)7-2-1-3-8(12(14)15)10(7)16-6/h1-4H

InChI Key

SSTFSEGDQONGMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (2.86 ml) was added very slowly at 0° C. to dry N,N-dimethylformamide (40 ml) and the mixture was left under stirring at room temperature for 35 minutes. After that a solution of 8-nitro-4-oxo-4H-1-benzopyran-2-carboxamide (1.515 g, 6.47 mmol) in N,N-dimethylformamide (10 ml) was added and the mixture was left under stirring at room temperature for 18 h. After this time, the reaction mixture was poured onto an ice-water mixture (100 ml) and extracted with ethyl acetate (4×40 ml). After drying and removing the solvents under reduced pressure, a residue was obtained which was purified by chromatography through a silica gel column. Eluting with hexane:chloroform, 7:3, 1.094 g of the title product were recovered (78% yield).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.515 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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